molecular formula C12H19N3O4S B8443679 Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate

Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate

Katalognummer B8443679
Molekulargewicht: 301.36 g/mol
InChI-Schlüssel: RQMXUJBBFOHDKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H19N3O4S

Molekulargewicht

301.36 g/mol

IUPAC-Name

tert-butyl N-[2-(pyridin-2-ylsulfonylamino)ethyl]carbamate

InChI

InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)14-8-9-15-20(17,18)10-6-4-5-7-13-10/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI-Schlüssel

RQMXUJBBFOHDKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=CC=N1

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Mono-N-Boc-ethylenediamine (860 mg, 5.37 mmol, 1 equiv) was reacted with pyridine-2-sulfonyl chloride. The appropriate sulfonyl chloride (1.2 equiv) was added to a solution of the amine (1 equiv) and DIPEA (2 equiv) in anhydrous CH3CN (0.1 M) at 0° C. The reaction was warmed to room temperature and stirred for 16 h, at which time the solvent was evaporated. The residue was re-dissolved in CH2Cl2, washed with 5% NaHCO3, water, brine, dried (Na2SO4), filtered and concentrated. After work-up, the crude material was dry-loaded onto silica gel, and purified by flash column chromatography (eluent CH2Cl2/MeOH/NH4OH, 92:7:1) to afford tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate as a white powder (1.26 g, 80%): δH (400 MHz, DMSO-d6) 0.89 (s, 9H, C(CH3)3), 2.04 (m, 2H, SO2NHCH2CH2NHBoc), 2.86 (m, 2H, SO2NHCH2CH2NHBoc), 6.30 (br, 1H, NHSO2), 7.21 (m, 1H, CH (Py)), 7.414 (m, 1H, NHBoc), 7.47 (m, 1H, CH (Py)), 7.63, (m, 1H, CH (Py)), 8.27 (m, 1H, CH (Py)); δC (125 MHz, DMSO-d6) 28.0, 39.9, 42.5, 77.6, 121.4, 126.8, 138.5, 149.8, 155.3, 157.7; HRMS (ES+) calcd for [Cl2H19N3O4S+H] 302.1175. found 302.1174. The sulfonamide NH of tert-butyl 2-(pyridine-2-sulfonamido)ethylcarbamate (1.1 g, 3.65 mmol, 1 equi) was then chemoselectively alkylated with cyclohexylmethyl bromide (840 mg, 4.75 mmol, 1.3 equiv), but the reaction was stirred for 4 days at room temperature. To a solution of the sulfonamide (1 equiv) and Cs2CO3 (2 equiv) in DMF (0.1 M) at 0° C. was added the appropriate alkyl bromide or chloride (1.1 equiv). The resulting mixture was stirred at room temperature overnight. The reaction was diluted with water, then extracted into EtOAc (×3). The combined EtOAc extractions were washed with 5% NaHCO3 (×3), brine, dried (Na2SO4), filtered and concentrated. After work-up, the crude material was dry-loaded onto silica gel and purified by flash column chromatography (eluent CH2Cl2/MeOH/NH4OH, 92:7:1) to furnish tert-butyl 2-(N-(cyclohexylmethyl)pyridine-2-sulfonamido)ethylcarbamate in quantitative yield (1.53 g) as a white solid: δH (500 MHz, DMSO-d6) 0.77-0.83 (m, 2H, 2 CH (cyclohexylmethyl)), 1.09-1.19 (m, 3H, 3 CH (cyclohexylmethyl)), 1.36 (s, 9H, C(CH3)3), 1.54-1.65 (m, 6H, 6 CH (cyclohexylmethyl)), 3.03-3.07 (m, 4H, SO2NCH2CH2NHBoc, NCH2CH (cyclohexylmethyl)), 3.24 (t, J=7.0 Hz, 2H, SO2NCH2CH2NHBoc), 6.79 (br, 1H, NHBoc)), 7.67 (m, 1H, CH (Py)), 7.92 (m, 1H, CH (Py)), 8.09 (m, 1H, CH (Py)), 8.72 (m, 1H, CH (Py)); δC (125 MHz, DMSO-d6) 25.1, 25.8, 28.0, 29.9, 35.6, 39.9, 48.4, 55.4, 77.6, 122.1, 127.0, 138.6, 150.0, 155.3, 157.1; HRMS (ES+) calcd for [C19H31N3O4S+H] 398.2114. found 398.2113. tert-Butyl 2-(N-(cyclohexylmethyl)pyridine-2-sulfonamido)ethylcarbamate (1.28 g, 3.22 mmol, 1 equiv) was dissolved in propan-2-ol (15 mL). Upon complete dissolution of the solid, 4 M HCl (15 mL) was added, and the reaction was stirred for one hour. All solvents were then evaporated. The residue was re-dissolved in CH2Cl2 (250 mL) and carefully washed with saturated NaHCO3 (25 mL×3), dried (Na2SO4), filtered and concentrated to afford N-(2-aminoethyl)-N-(cyclohexylmethyl)pyridine-2-sulfonamide as a viscous oil (945 mg, 97%): δH (500 MHz, DMSO-d6) 0.78-0.84 (m, 2H, 2 CH (cyclohexylmethyl)), 1.09-1.17 (m, 3H, 3 CH (cyclohexylmethyl)), 1.57-1.68 (m, 6H, 6 CH (cyclohexylmethyl)), 2.75 (t, J=7.0 Hz, 2H, NCH2CH (cyclohexylmethyl)), 3.04 (t, J=7.4 Hz, 2H, SO2NCH2CH2NH2), 3.34 (t, J=7.4 Hz, 2H, SO2NCH2CH2NH2), 5.15 (br, 2H, NH2), 7.68 (m, 1H, CH (Py)), 7.93 (m, 1H, CH (Py)), 8.10 (m, 1H, CH (Py)), 8.73 (m, 1H, CH (Py)); δC (125 MHz, DMSO) 25.1, 25.8, 29.9, 35.7, 49.4, 55.5, 66.2, 122.2, 127.1, 138.7, 150.0, 157.1; HRMS (ES+) calcd for [Cl4H23N3O2S+H] 298.1589. found 298.1589.
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.